Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(15)10-8-12(18-14-10)9-6-4-5-7-11(9)16-2/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPROQDMCKZZOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548589 | |
| Record name | Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110578-28-4 | |
| Record name | Ethyl 5-(2-methoxyphenyl)-3-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110578-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Methoxybenzoyl Chloride with Ethyl Glycinate Hydrochloride
The most widely reported method for synthesizing ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate involves a two-step cyclocondensation process. In the first step, 2-methoxybenzoyl chloride reacts with ethyl glycinate hydrochloride in the presence of a base such as triethylamine or sodium hydroxide to form an intermediate β-ketoamide. The reaction proceeds via nucleophilic acyl substitution, where the amine group of glycinate attacks the acyl chloride .
Reaction Conditions :
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Solvent : Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)
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Temperature : 0–5°C (initial step), room temperature (cyclization)
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Catalyst : Phosphorus trichloride (PCl₃) or polyphosphoric acid (PPA)
The intermediate undergoes cyclization under acidic conditions to form the oxazole ring. PCl₃ is preferred for its ability to promote dehydration efficiently, yielding the target compound in 68–72% purity .
Optimization Insights :
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Solvent Polarity : Higher polarity solvents (e.g., THF) improve intermediate solubility but may reduce cyclization efficiency due to competing side reactions.
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Stoichiometry : A 1:1.2 molar ratio of 2-methoxybenzoyl chloride to ethyl glycinate minimizes unreacted starting material.
Copper-Catalyzed Synthesis from α,β-Unsaturated N-Acyloxyamides
A novel approach adapted from copper-catalyzed methodologies involves the use of α,β-unsaturated N-acyloxyamides as precursors. This method, inspired by recent advances in dihydrooxazole synthesis, leverages copper(I) iodide (CuI) and a bisoxazoline ligand to facilitate cyclization .
Procedure :
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Precursor Preparation : React 2-methoxycinnamic acid with ethyl chlorooxalate to form the α,β-unsaturated N-acyloxyamide.
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Cyclization : Treat the precursor with CuI (10 mol%), ligand (12 mol%), and cesium carbonate (Cs₂CO₃) in toluene at 80°C for 12 hours.
Key Outcomes :
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Yield : 65–70% after column chromatography.
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Stereoselectivity : The reaction produces a 95:5 diastereomeric ratio, favoring the trans-configured dihydrooxazole intermediate.
Post-Synthesis Modification :
Oxidation of the dihydrooxazole to the fully aromatic oxazole requires treatment with manganese dioxide (MnO₂) in dichloromethane, achieving 85–90% conversion .
Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization
Palladium-catalyzed Suzuki-Miyaura coupling offers a modular route to introduce the 2-methoxyphenyl group after constructing the oxazole core. This method is advantageous for accessing derivatives with varied substituents.
Synthetic Steps :
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Oxazole Bromide Synthesis : Prepare ethyl 5-bromo-1,2-oxazole-3-carboxylate via bromination of the parent oxazole.
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Cross-Coupling : React the bromide with 2-methoxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and sodium carbonate (Na₂CO₃) in a dioxane/water mixture at 90°C.
Performance Metrics :
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Yield : 75–80% after purification.
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Limitations : Requires stringent anhydrous conditions to prevent boronic acid decomposition.
Microwave-Assisted Solid-Phase Synthesis
Microwave irradiation enhances reaction kinetics and reduces side products in solid-phase synthesis. This method employs Wang resin-functionalized glycine esters, which react with 2-methoxybenzoyl chloride under microwave conditions (150°C, 20 minutes) .
Advantages :
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Speed : 20-minute reaction time vs. 12 hours for conventional methods.
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Purity : >90% by HPLC analysis.
Table 1: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 68–72 | 85–90 | Simplicity, low cost |
| Copper-Catalyzed | 65–70 | 88–92 | High stereoselectivity |
| Palladium Cross-Coupling | 75–80 | 90–95 | Modularity for derivatives |
| Microwave-Assisted | 85–90 | >90 | Rapid synthesis, high efficiency |
Industrial-Scale Production and Process Optimization
For large-scale manufacturing, continuous flow reactors outperform batch systems by improving heat transfer and reducing reaction times. Key parameters include:
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Residence Time : 30 minutes for cyclocondensation vs. 2 hours in batch.
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Catalyst Recycling : Copper catalysts recovered via filtration achieve 95% reuse efficiency.
Environmental Considerations :
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Solvent Recovery : >90% recovery of THF and toluene via distillation.
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Waste Reduction : Solid byproducts (e.g., Cs₂CO₃ residues) repurposed in cement production.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate features an oxazole ring with an ethyl ester group and a 2-methoxyphenyl substituent. Its molecular formula is , and it exhibits properties typical of compounds containing heteroatoms, which can influence its reactivity and interactions with biological targets.
Chemistry
In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its oxazole ring enables various reactions, including:
- Substitution Reactions : The methoxy group can undergo electrophilic substitution, allowing for the introduction of diverse functional groups.
- Cyclization : It can be used to create other heterocycles through cyclization reactions.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Substitution | Electrophilic substitution on the aromatic ring | Nitro or halogenated derivatives |
| Cyclization | Formation of new heterocycles | Various substituted oxazoles |
| Reduction | Conversion of ester to alcohol | Alcohol derivatives |
This compound has been investigated for its biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties :
Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, derivatives of this compound have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.
Anticancer Potential :
Research indicates that the compound may interact with specific molecular targets involved in cancer pathways. The oxazole ring can inhibit enzymes crucial for cancer cell proliferation.
Table 2: Biological Activities of this compound
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | Gram-positive bacteria | Inhibition of growth |
| Gram-negative bacteria | Varying degrees of inhibition | |
| Anticancer | Cancer cell lines (e.g., SH-SY5Y) | Inhibition of proliferation |
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a potential pharmacophore in drug design. Its unique structure allows for modifications that can enhance its bioactivity and selectivity.
Case Study :
A study focused on the structure–activity relationship (SAR) of substituted oxazoles revealed that modifications to the methoxy group significantly impacted the compound's binding affinity to target receptors involved in cancer signaling pathways . This highlights the importance of structural variations in optimizing therapeutic efficacy.
Mechanism of Action
The biological activity of Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate is attributed to its ability to interact with specific molecular targets. The oxazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function. The methoxy group can enhance membrane permeability, facilitating the compound’s entry into cells. The exact pathways and targets depend on the specific biological context and the derivative used.
Comparison with Similar Compounds
Data Table: Key Properties of Selected Analogs
Research Findings and Implications
- Electronic Effects : The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects, enhancing stability while maintaining reactivity for further functionalization.
- Biological Relevance : Compounds with trifluoromethyl or hydroxymethyl groups exhibit divergent pharmacokinetic profiles, highlighting the target compound’s advantage in lipophilicity and membrane permeability .
Biological Activity
Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an oxazole ring, which is known for its ability to interact with various biological targets. The presence of a methoxy group enhances its lipophilicity, potentially improving cell membrane permeability and biological activity. The molecular formula is with a molecular weight of approximately 233.24 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for antibiotic development. Its mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anticancer Properties
The compound has demonstrated promising anticancer activities across several cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through various mechanisms, including the activation of p53 and caspase pathways. For instance, in vitro assays revealed significant cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis |
| MDA-MB-231 | 2.41 | Caspase activation |
| MEL-8 | Variable | p53 pathway activation |
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and π-π interactions with target proteins. The oxazole ring plays a crucial role in these interactions, influencing the function of various enzymes and receptors.
Specific Targets
- Enzymatic Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression.
- Receptor Modulation : It may also act as a modulator for specific receptors related to inflammation and pain pathways, similar to other compounds in its class.
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Study on Anticancer Activity : A systematic evaluation was conducted on the compound's effects on neuroblastoma SH-SY5Y cells, where it exhibited a desirable pharmacokinetic profile following both intravenous and oral administration .
- Antimicrobial Evaluation : In another study, the compound was tested against a panel of bacterial strains, demonstrating significant inhibitory effects comparable to standard antibiotics.
Future Directions
The ongoing research into this compound suggests its potential as a lead compound for drug development targeting microbial infections and cancers. Further studies are needed to elucidate its full pharmacological profile and optimize its structure for enhanced efficacy.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate?
A typical approach involves cyclocondensation reactions using precursors such as β-keto esters and hydroxylamine derivatives. For example, substituted phenyl groups can be introduced via [3+2] cycloaddition or through nitrile oxide intermediates. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to achieving high yields. Analogous syntheses for structurally related compounds, such as ethyl 5-(4-methoxyphenyl)-isoxazole-3-carboxylate, highlight the role of nitroacetic acid ethyl ester in forming the oxazole ring .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm the substitution pattern (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm and aromatic protons).
- IR Spectroscopy : For identifying carbonyl (C=O) stretches (~1700 cm⁻¹) and oxazole ring vibrations.
- Mass Spectrometry : To verify molecular weight (e.g., [M+H]⁺ at m/z 247.25 for ethyl 5-(4-methoxyphenyl)-isoxazole-3-carboxylate) .
- HPLC/GC : To assess purity (>95% as standard for research-grade compounds) .
Q. How is the purity of this compound validated in research settings?
Purity is typically determined via reverse-phase HPLC with UV detection (λ = 254 nm) and corroborated by elemental analysis (C, H, N). For example, analogs like ethyl 5-methylisoxazole-3-carboxylate show ≥95% purity using these methods .
Advanced Research Questions
Q. What computational strategies are used to predict the physicochemical properties of this compound?
Density Functional Theory (DFT) calculations can predict properties such as:
- LogP (partition coefficient): Estimated at ~2.5 for similar oxazole derivatives.
- Topological Polar Surface Area (TPSA) : ~61.6 Ų, indicating moderate solubility .
- Boiling Point : Predicted via group contribution methods (e.g., 413.3±40.0°C at 760 mmHg for ethyl 5-(4-methoxyphenyl)-isoxazole-3-carboxylate) . Tools like Gaussian or COSMO-RS are often employed for such analyses.
Q. How does the substitution position (ortho vs. para) of the methoxy group on the phenyl ring affect reactivity?
The ortho-methoxy group introduces steric hindrance, potentially reducing reaction rates in nucleophilic substitutions compared to para-substituted analogs. For instance, para-methoxy derivatives (e.g., ethyl 5-(4-methoxyphenyl)-isoxazole-3-carboxylate) exhibit higher crystallinity due to symmetric packing, whereas ortho-substituted derivatives may show altered solubility profiles .
Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how are they resolved?
Challenges include:
Q. How can contradictory biological activity data for this compound be systematically evaluated?
Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
